(4-Fluoro-2-methylphenyl)methanesulfonamide

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents some variation across different chemical databases and suppliers. The primary International Union of Pure and Applied Chemistry designation is (4-fluoro-2-methylphenyl)methanesulfonamide, which accurately describes the substitution pattern on the aromatic ring and the attached functional group. However, alternative nomenclature systems also recognize this compound as N-(4-fluoro-2-methylphenyl)methanesulfonamide, emphasizing the nitrogen atom as the point of attachment for the methanesulfonamide group. The International Chemical Identifier representation for this compound is documented as InChI=1S/C8H10FNO2S/c1-6-4-8(9)3-2-7(6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12), providing a standardized method for computational identification.

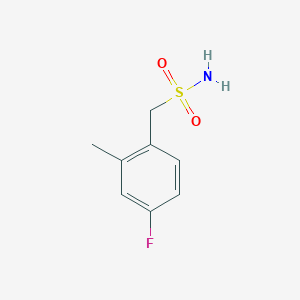

The Simplified Molecular Input Line Entry System notation for this compound is recorded as O=S(CC1=CC=C(F)C=C1C)(N)=O, which represents the complete molecular structure in a linear format suitable for database searches and computational applications. The International Chemical Identifier Key, NSTXYAFVZNXQTB-UHFFFAOYSA-N, serves as a unique identifier that facilitates precise chemical identification across various databases and research platforms. The structural representation reveals a benzene ring with fluorine substitution at the 4-position and methyl substitution at the 2-position, with the methanesulfonamide group (-CH2SO2NH2) attached directly to the aromatic system.

Chemical Abstracts Service Registry Number and Alternative Designations

The primary Chemical Abstracts Service Registry Number for this compound is 1247342-88-6, which serves as the definitive numerical identifier for this specific compound across international chemical databases and regulatory systems. This Chemical Abstracts Service number distinguishes this compound from closely related structural isomers, including (2-fluoro-4-methylphenyl)methanesulfonamide, which carries a different Chemical Abstracts Service number of 1565321-68-7. The MDL number MFCD16686689 provides an additional identification system used by chemical suppliers and research databases for inventory and cataloging purposes.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C8H10FNO2S, indicating the presence of eight carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. The molecular weight calculations show slight variations among different sources, with values ranging from 203.23 to 203.2339 grams per mole, reflecting different rounding conventions used by various chemical databases and suppliers. The most frequently cited molecular weight is 203.24 grams per mole, which represents the standard value used in most commercial and research applications.

Propiedades

IUPAC Name |

(4-fluoro-2-methylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-6-4-8(9)3-2-7(6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTXYAFVZNXQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(4-Fluoro-2-methylphenyl)methanesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a methanesulfonamide moiety. The presence of the fluorine atom is believed to enhance its biological activity through improved binding affinities to various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 221.24 g/mol. The structural characteristics include:

- Fluorine Substitution : The fluorine atom at the para position of the methylphenyl group influences the compound's reactivity and interaction with biological targets.

- Methanesulfonamide Group : This functional group is known for its role in inhibiting bacterial growth by interfering with folate synthesis.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been studied for its potential as an inhibitor of:

- Dihydropteroate Synthase : This enzyme is crucial in bacterial folate synthesis, making sulfonamides valuable as antibacterial agents.

- Proteases : Recent studies have indicated that this compound may inhibit proteases associated with viral replication, particularly in the context of SARS-CoV-2.

Biological Activity Studies

Several studies have explored the biological activity of this compound, revealing insights into its efficacy and potential therapeutic applications.

Antibacterial Activity

Sulfonamides, including this compound, exhibit significant antibacterial properties. They function by mimicking para-aminobenzoic acid (PABA), thereby inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase.

Inhibition of Viral Proteases

Recent research has highlighted the compound's potential as an inhibitor of the main protease (M pro) of SARS-CoV-2. Molecular dynamics simulations have demonstrated that this compound can bind effectively to the catalytic site of M pro, potentially blocking viral replication pathways .

Research Findings and Case Studies

A comprehensive study involving molecular dynamics simulations revealed key insights into how this compound interacts with M pro. The study identified critical residues that stabilize the ligand within the enzyme's active site, enhancing our understanding of its mechanism as a viral protease inhibitor .

Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₈H₁₀FNO₂S

- CAS Number : 1247342-88-6

- Functional Groups : Fluorinated aromatic ring, methanesulfonamide

The presence of the fluorine atom enhances the compound’s chemical reactivity and biological activity, making it a valuable scaffold for drug development and other applications.

Pharmaceutical Development

One of the primary applications of (4-Fluoro-2-methylphenyl)methanesulfonamide is in pharmaceutical development . The compound has shown potential as:

- Anti-inflammatory Agent : Research indicates that derivatives of methanesulfonamide can selectively inhibit cyclooxygenase-2 (COX-2) enzymes, which are crucial in inflammatory processes. This suggests a pathway for developing new anti-inflammatory drugs aimed at conditions like arthritis and other inflammatory diseases.

- Enzyme Inhibitors : The compound's structure allows for the design of molecules that can interact with specific enzymes or receptors. Studies utilizing molecular docking simulations have predicted its binding affinity to various biological targets, indicating its potential as an enzyme inhibitor in therapeutic applications.

Biological Research

In biological research, this compound serves as a tool for studying:

- Fluorinated Compounds : The compound is used to investigate the effects of fluorinated aromatic compounds on biological systems. Its interactions can provide insights into the mechanisms of drug action and the development of new therapeutic agents.

- Cancer Research : Recent studies have explored its application in treating acute myeloid leukemia (AML). Compounds similar to this compound have been identified as potential candidates that promote differentiation in AML blasts, enhancing therapeutic strategies against this aggressive cancer .

Material Science Applications

The sulfonamide group in this compound opens avenues for applications in material science :

- Polymer Development : The compound can act as a functional group in polymers, potentially influencing properties such as thermal stability and crystallinity. Research could explore its incorporation into novel polymers for specific industrial uses .

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of methanesulfonamide exhibited selective inhibition of COX-2 enzymes. This finding supports the potential use of this compound as an anti-inflammatory agent.

- Fragment-Based Drug Discovery : In research targeting SARS-CoV proteases, this compound was identified as a fragment that could lead to the development of inhibitors against this virus. The study utilized crystallographic fragment screening to uncover new motifs for drug design .

- Differentiation Induction in AML Cells : Compounds similar to this compound were screened for their ability to induce differentiation in AML cell lines. Results indicated that certain modifications could enhance their efficacy against cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Related Sulfonamides

Structural Analogues and Substituent Effects

The biological and physicochemical properties of sulfonamides are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis of key analogues:

(4-Fluoro-2-methylphenyl)methanesulfonamide

- Structure : 4-fluoro and 2-methyl substituents on the phenyl ring.

- Molecular Weight : 203.23 g/mol.

- Biological Activity :

- Key Finding : Fluorine enhances binding affinity through hydrophobic interactions, while the methyl group stabilizes the phenyl ring conformation .

Nimesulide (N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide)

- Structure: 4-nitro and 2-phenoxy substituents.

- Molecular Weight : 308.31 g/mol.

- Biological Activity: Selective COX-2 inhibitor with anti-inflammatory and analgesic properties. Higher lipophilicity due to the phenoxy group, enhancing membrane permeability .

- Key Finding : The nitro group increases electron-withdrawing effects, improving COX-2 selectivity .

N-(2-Furylmethyl)methanesulfonamide

- Structure : Furylmethyl group replaces the fluorophenyl ring.

- Molecular Weight : 173.19 g/mol.

- Biological Activity: Observed as a byproduct in catalytic biomass conversion . Limited therapeutic data; structural simplicity reduces target specificity.

(4-Chloro-2-fluorophenyl)methanesulfonyl Chloride

Physicochemical Properties

Quantum-chemical studies on methanesulfonamides reveal substituent-dependent electronic profiles:

- Electron-Withdrawing Groups (e.g., -NO₂, -F): Lower HOMO-LUMO gaps, enhancing reactivity. Nimesulide’s nitro group reduces HOMO energy by 1.2 eV compared to this compound .

- Hydrophobic Substituents (e.g., -CH₃): Increase logP values, improving blood-brain barrier penetration. The methyl group in this compound elevates logP by 0.5 compared to non-methylated analogues .

Métodos De Preparación

General Synthetic Route Overview

The synthesis of (4-Fluoro-2-methylphenyl)methanesulfonamide typically involves:

- Starting with 4-fluoro-2-methylaniline (or a suitable protected derivative).

- Reacting it with methane sulfonyl chloride to introduce the methanesulfonamide group.

- Employing a suitable solvent and base to facilitate the sulfonamide bond formation.

- Isolating and purifying the sulfonamide product.

This approach is consistent with classical sulfonamide synthesis where sulfonyl chlorides react with amines.

Reaction Conditions and Solvent Selection

A key patented method for preparing methane sulfonamides and derivatives, including aromatic sulfonamides, involves the reaction of methane sulfonyl chloride with the amine in a nitroalkane solvent, which offers several advantages:

- Nitroalkane Solvent (e.g., nitroethane) : Acts as an inert diluent that dissolves reactants well at elevated temperatures but allows easy separation of by-products and product upon cooling.

- Temperature : Reaction typically proceeds between 50°C and 70°C.

- Amine Excess : A slight excess of the amine (4-fluoro-2-methylaniline) is used to drive the reaction to completion.

- By-product Formation : Amine hydrochloride salt precipitates during the reaction and can be separated by filtration.

This method ensures high purity and yield of the sulfonamide product and allows recycling of the nitroalkane solvent without extensive purification steps.

Detailed Preparation Procedure

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Reaction Setup | Dissolve 4-fluoro-2-methylaniline in nitroethane solvent. | Nitroethane volume typically 3-4 times methane sulfonyl chloride weight. |

| 2. Addition of Methane Sulfonyl Chloride | Slowly add methane sulfonyl chloride to the amine solution under stirring. | Addition at 25-30°C to control exotherm. |

| 3. Reaction Progression | Heat the mixture to 50-70°C and maintain for 1-3 hours. | Amine hydrochloride salt precipitates during this step. |

| 4. Filtration | Filter the reaction mixture to separate amine hydrochloride salt. | Wash the salt cake with warm nitroethane to recover product. |

| 5. Product Recovery | Cool the filtrate to 0-25°C to precipitate this compound crystals. | Crystals collected by filtration or centrifugation. |

| 6. Drying and Purification | Dry the product under vacuum; recrystallization may be performed if higher purity needed. | Recrystallization solvents can include ethanol or ethyl acetate. |

Reaction Mechanism Insights

The reaction mechanism involves nucleophilic attack of the aniline nitrogen on the sulfur atom of methane sulfonyl chloride, displacing chloride ion and forming the sulfonamide bond. The liberated hydrochloric acid reacts with excess amine to form the amine hydrochloride salt, which precipitates due to low solubility in nitroalkane solvents.

Comparative Solubility and Purification Data

This solubility behavior is exploited to separate the product from the by-product efficiently.

Alternative Preparation Methods

Another method involves reduction of nitro-substituted precursors to the corresponding amines before sulfonylation. For example, 4-fluoro-2-methyl-nitrobenzene derivatives can be reduced using hydrazine hydrate in the presence of sodium hydroxide, followed by sulfonylation. However, this is more relevant to preparing the amine intermediate rather than the sulfonamide itself.

Summary of Advantages of Nitroalkane Solvent Method

- Facilitates easy separation of amine hydrochloride salt by-product.

- Provides high purity sulfonamide product.

- Allows recycling of solvent, reducing waste and cost.

- Operates under mild to moderate temperatures (50-70°C).

- Minimizes by-product formation compared to aqueous or alcoholic solvents.

Research Findings and Yields

- Yields of methane sulfonamide derivatives prepared by this method typically exceed 85-90%.

- Purity of the final product is high, often >98% by chromatographic analysis.

- The method is scalable and suitable for industrial production due to operational simplicity and solvent recycling.

Q & A

Q. What are the recommended synthetic routes for (4-Fluoro-2-methylphenyl)methanesulfonamide, and how is structural integrity validated?

Answer: The synthesis typically involves nucleophilic substitution between a (4-fluoro-2-methylphenyl)methanesulfonyl chloride intermediate and an amine or via sulfonamide linkage formation. Key steps include:

- Sulfonyl chloride preparation : Reacting (4-fluoro-2-methylphenyl)methanol with chlorosulfonic acid.

- Amine coupling : Using ammonia or primary amines under anhydrous conditions (e.g., THF, DCM) with bases like triethylamine to neutralize HCl byproducts .

Q. Validation methods :

- NMR spectroscopy : Confirm substitution patterns (e.g., fluorine coupling in -NMR, aromatic protons in -NMR).

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Elemental analysis : Ensure purity (>95%) and correct stoichiometry .

Q. Table 1: Key Characterization Techniques

| Technique | Application | Example Data |

|---|---|---|

| -NMR | Confirm aromatic protons and methyl groups | δ 7.2–7.4 ppm (aromatic), δ 2.5 ppm (–CH) |

| -NMR | Identify fluorine environment | δ -110 to -115 ppm (para-fluorine) |

| IR Spectroscopy | Detect sulfonamide S=O stretches | 1320–1350 cm (asymmetric), 1150–1170 cm (symmetric) |

Q. How do structural modifications (e.g., fluorine position) impact the compound’s reactivity and biological activity?

Answer: Fluorine’s electronegativity and position significantly influence electronic effects and steric interactions:

- Para-fluorine : Enhances electron-withdrawing effects, stabilizing sulfonamide groups and affecting hydrogen bonding with biological targets.

- Ortho-methyl group : Introduces steric hindrance, potentially reducing off-target interactions in enzyme binding pockets.

Comparative analysis (based on analogs in ):

| Compound | Fluorine Position | Key Property |

|---|---|---|

| N-(2-Amino-4-fluorophenyl)methanesulfonamide | 4-F | Lower logP, higher solubility |

| N-(3-Amino-4-fluorophenyl)methanesulfonamide | 4-F | Altered binding affinity due to amino group orientation |

| Target compound | 4-F, 2-CH | Balanced lipophilicity and target selectivity |

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data or predict regioselectivity in derivatives?

Answer: Density Functional Theory (DFT) calculations address:

- Regioselectivity : Predict preferential sites for electrophilic substitution (e.g., sulfonation) based on electron density maps.

- Spectroscopic validation : Simulate NMR chemical shifts and IR vibrational modes to confirm experimental data. For example, used DFT to assign -NMR peaks in methylphenyl sulfonamides, resolving ambiguities in overlapping signals .

Q. Workflow :

Optimize molecular geometry using B3LYP/6-31G(d).

Calculate chemical shifts with GIAO (Gauge-Independent Atomic Orbital) method.

Compare simulated vs. experimental IR spectra to validate functional groups.

Q. What strategies mitigate data contradictions in biological assays (e.g., inconsistent IC50_{50}50 values)?

Answer: Contradictions often arise from assay conditions or impurity interference. Solutions include:

- Purity verification : Use HPLC-MS to confirm >95% purity (e.g., detect trace byproducts from sulfonylation).

- Standardized assays : Replicate under controlled conditions (pH, temperature, solvent).

- Orthogonal assays : Validate activity via fluorescence polarization (binding) and enzyme inhibition (functional) .

Case study : In , inconsistent COX-2 inhibition data for NS-398 (a sulfonamide inhibitor) were resolved by standardizing cell lines and normalizing protein concentrations .

Q. How are reaction conditions optimized for scaling up sulfonamide synthesis while maintaining yield?

Answer: Critical parameters include:

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance sulfonyl chloride reactivity.

- Temperature control : Maintain 0–5°C during sulfonation to minimize side reactions.

- Catalyst use : Add catalytic DMAP to accelerate amine coupling .

Q. Table 2: Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition of sulfonyl chloride |

| Molar ratio (amine:sulfonyl chloride) | 1:1.1 | Minimizes excess reagent waste |

| Reaction time | 4–6 hrs | Balances completion vs. byproduct formation |

Q. What are the implications of stereoelectronic effects in designing sulfonamide-based enzyme inhibitors?

Answer: The sulfonamide group’s geometry and electronics dictate binding:

- Hydrogen bonding : S=O groups interact with catalytic residues (e.g., COX-2’s Tyr-385 and Ser-530).

- Fluorine effects : Para-fluorine enhances binding via electrostatic interactions with arginine residues.

- Methyl group : Ortho-substitution modulates access to hydrophobic pockets, as seen in ’s piperidine-linked sulfonamide derivatives .

Q. How do solvent polarity and pH affect the stability of this compound in solution?

Answer:

- Polar solvents (e.g., DMSO) : Stabilize via dipole interactions but may accelerate hydrolysis at high temperatures.

- pH dependence : Stable at pH 4–7; alkaline conditions (pH >8) promote sulfonamide cleavage.

- Storage recommendations : Store at 0–6°C in anhydrous DCM or acetonitrile to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.